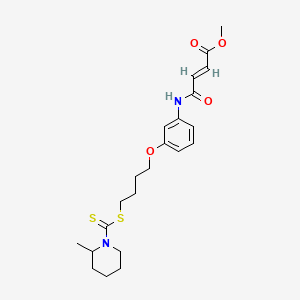![molecular formula C33H22N8Na4O15S4 B12406781 Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate](/img/structure/B12406781.png)
Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate is a complex organic compound known for its vibrant color properties. It is commonly used as a dye in various industrial applications due to its stability and intense coloration.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the diazotization of 2-amino-8-oxido-6-sulfonaphthalen-1-yl. This intermediate is then coupled with 3-sulfoanilino to form the diazenyl compound. The final product is obtained by further coupling with 4-oxidonaphthalene-2-sulfonate under controlled conditions.
Industrial Production Methods
Industrial production typically involves large-scale batch processes where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced reactors and continuous monitoring systems helps in maintaining the desired reaction parameters.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, especially at the amino and hydroxyl groups.
Reduction: Reduction reactions can occur at the diazenyl linkages, leading to the formation of amines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, zinc dust.
Substitution Reagents: Halogenating agents, alkylating agents.
Major Products Formed
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of corresponding amines.
Substitution: Introduction of halogen, alkyl, or other functional groups.
科学的研究の応用
Chemistry
The compound is used as a dye in various chemical processes, including staining and labeling. Its stability and intense color make it suitable for use in analytical chemistry.
Biology
In biological research, it is used as a staining agent for tissues and cells. Its ability to bind to specific biological molecules makes it useful in histology and cytology.
Medicine
The compound has potential applications in medical diagnostics, particularly in imaging and diagnostic assays. Its ability to bind to specific biomolecules can be leveraged for targeted imaging.
Industry
In the textile industry, it is used as a dye for fabrics. Its stability and resistance to fading make it a preferred choice for high-quality textiles.
作用機序
The compound exerts its effects primarily through its ability to bind to specific molecules. The diazenyl groups facilitate binding to various substrates, while the sulfonate groups enhance solubility and stability. The molecular targets include proteins, nucleic acids, and other biomolecules, allowing for a wide range of applications.
類似化合物との比較
Similar Compounds
- Tetrasodium (6Z)-4-amino-6-({4’-[(2E)-2-(8-amino-1-oxo-5,7-disulfonato-2(1H)-naphthalenylidene)hydrazino]-3,3’-dimethoxy-4-biphenylyl}hydrazono)-5-oxo-5,6-dihydro-1,3-naphthalenedisulfonate
- Tetrasodium (3E)-6-amino-4-oxo-3-({7-sulfinato-4-[(E)-(4-sulfonatophenyl)diazenyl]-1-naphthyl}hydrazono)-3,4-dihydro-2,7-naphthalenedisulfonate
Uniqueness
The unique combination of diazenyl and sulfonate groups in Tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate provides it with exceptional stability and intense coloration, making it superior to other similar compounds in terms of performance and application versatility.
特性
分子式 |
C33H22N8Na4O15S4 |
|---|---|
分子量 |
990.8 g/mol |
IUPAC名 |
tetrasodium;6-amino-5-[[4-[[[4-[(2-amino-8-oxido-6-sulfonaphthalen-1-yl)diazenyl]-3-sulfoanilino]-oxidomethylidene]amino]-2-sulfophenyl]diazenyl]-4-oxidonaphthalene-2-sulfonate |
InChI |
InChI=1S/C33H26N8O15S4.4Na/c34-21-5-1-15-9-19(57(45,46)47)13-25(42)29(15)31(21)40-38-23-7-3-17(11-27(23)59(51,52)53)36-33(44)37-18-4-8-24(28(12-18)60(54,55)56)39-41-32-22(35)6-2-16-10-20(58(48,49)50)14-26(43)30(16)32;;;;/h1-14,42-43H,34-35H2,(H2,36,37,44)(H,45,46,47)(H,48,49,50)(H,51,52,53)(H,54,55,56);;;;/q;4*+1/p-4 |
InChIキー |
ZXRQHEAKVNYRIS-UHFFFAOYSA-J |
正規SMILES |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)[O-])N=NC3=C(C=C(C=C3)NC(=NC4=CC(=C(C=C4)N=NC5=C(C=CC6=CC(=CC(=C65)[O-])S(=O)(=O)[O-])N)S(=O)(=O)O)[O-])S(=O)(=O)O)N.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


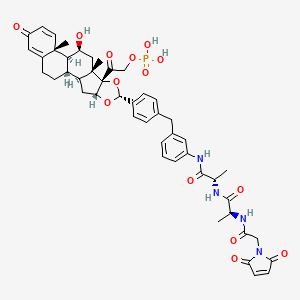
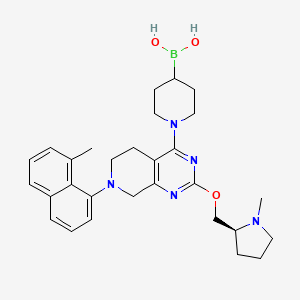
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
![[(2S)-3-(2-methoxyethoxy)-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12406726.png)
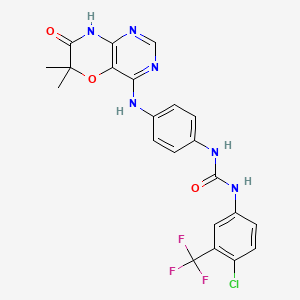
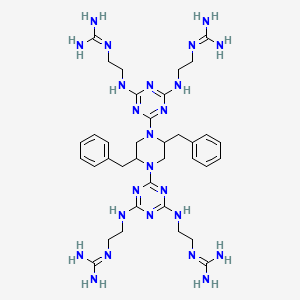
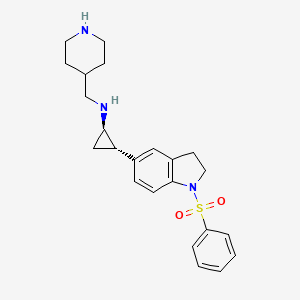
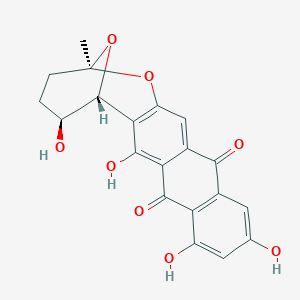

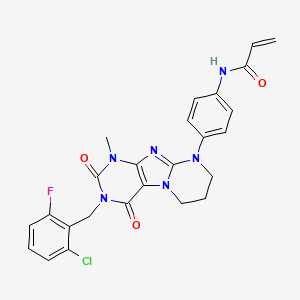

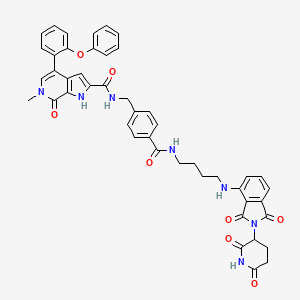
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
